sodium;2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate
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Overview
Description
Desmosine . Desmosine is a unique amino acid that plays a crucial role in the structure and function of elastin, a protein that provides elasticity to tissues such as skin, lungs, and blood vessels. It is formed through the cross-linking of four lysine residues, which gives elastin its elastic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmosine can be synthesized through a series of chemical reactions involving lysine residues. The process typically involves the oxidation of lysine to form allysine, followed by the condensation of allysine with other lysine residues to form desmosine. The reaction conditions often require specific pH levels and temperatures to ensure the proper formation of the cross-links.
Industrial Production Methods
Industrial production of desmosine involves the extraction and purification of elastin from natural sources such as animal tissues. The elastin is then hydrolyzed to release desmosine, which is further purified using chromatographic techniques. This method ensures a high yield of desmosine with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Desmosine undergoes various chemical reactions, including:
Oxidation: Desmosine can be oxidized to form different derivatives, which can be used in further chemical studies.
Reduction: Reduction reactions can break the cross-links in desmosine, leading to the formation of individual lysine residues.
Substitution: Desmosine can undergo substitution reactions where specific functional groups are replaced with others, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of desmosine, reduced lysine residues, and substituted desmosine compounds with altered functional groups.
Scientific Research Applications
Desmosine has several scientific research applications, including:
Chemistry: Desmosine is used as a model compound to study the cross-linking mechanisms in proteins and the effects of various chemical reactions on protein structure.
Biology: In biological research, desmosine is used to study the structure and function of elastin and its role in tissue elasticity.
Medicine: Desmosine is a biomarker for diseases involving elastin degradation, such as chronic obstructive pulmonary disease (COPD) and atherosclerosis. It is used in diagnostic tests to monitor the progression of these diseases.
Industry: Desmosine is used in the development of biomaterials and tissue engineering applications, where its elastic properties are beneficial.
Mechanism of Action
Desmosine exerts its effects by forming cross-links between lysine residues in elastin, providing the protein with its elastic properties. The cross-linking involves the formation of covalent bonds between the lysine residues, which stabilizes the elastin structure and allows it to stretch and recoil. This mechanism is crucial for the proper functioning of tissues that require elasticity, such as skin, lungs, and blood vessels.
Comparison with Similar Compounds
Similar Compounds
Isodesmosine: Isodesmosine is an isomer of desmosine with similar cross-linking properties. It also contributes to the elasticity of elastin.
Lysine: Lysine is a precursor to desmosine and plays a role in the formation of cross-links in elastin.
Allysine: Allysine is an intermediate in the synthesis of desmosine and is formed through the oxidation of lysine.
Uniqueness of Desmosine
Desmosine is unique due to its specific role in providing elasticity to elastin. Its ability to form multiple cross-links between lysine residues sets it apart from other amino acids and cross-linking compounds. This unique property makes desmosine an essential component of elastic tissues and a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
sodium;2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPNVUSIMGAJFC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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